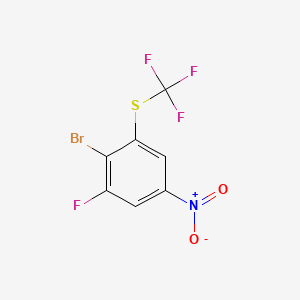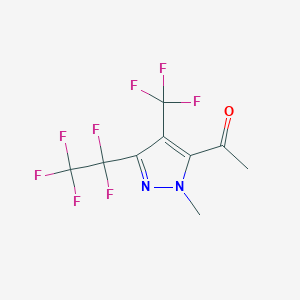
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure makes it highly interesting for various scientific and industrial applications. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, resistance to oxidation, and low reactivity, which make them valuable in many fields.
Vorbereitungsmethoden
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoromethyl and perfluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone can be compared with other fluorinated compounds, such as trifluoromethyl ketones and perfluoroalkylated pyrazoles . These compounds share similar properties, such as high thermal stability and resistance to oxidation, but differ in their specific chemical structures and applications. The unique combination of trifluoromethyl and perfluoroethyl groups in this compound makes it particularly valuable for certain applications .
Eigenschaften
Molekularformel |
C9H6F8N2O |
|---|---|
Molekulargewicht |
310.14 g/mol |
IUPAC-Name |
1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C9H6F8N2O/c1-3(20)5-4(8(12,13)14)6(18-19(5)2)7(10,11)9(15,16)17/h1-2H3 |
InChI-Schlüssel |
FPUSXQGEKBBTKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=NN1C)C(C(F)(F)F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


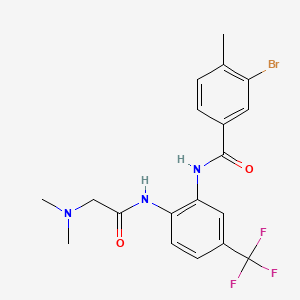

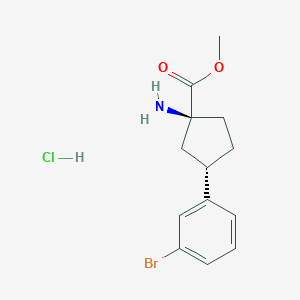
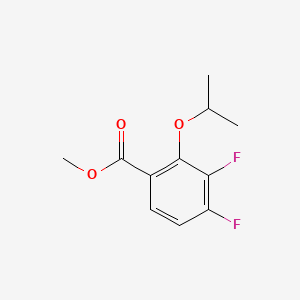
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
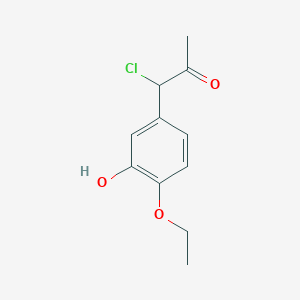
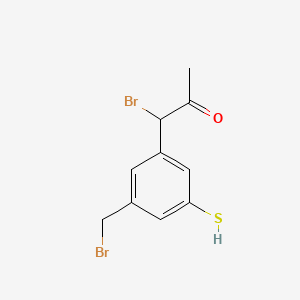
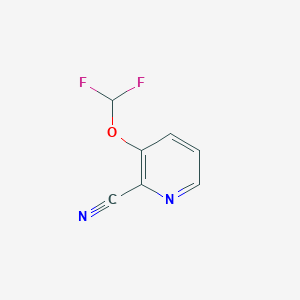

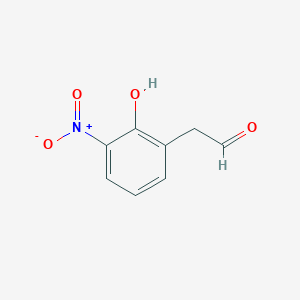
![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)
